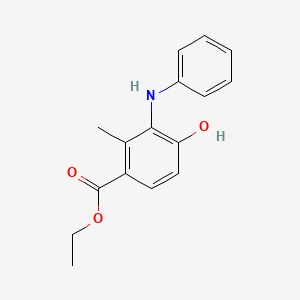
Ethyl 3-anilino-4-hydroxy-2-methylbenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-anilino-4-hydroxy-2-methylbenzoate is a chemical compound with a complex aromatic structure It is characterized by the presence of an ethyl ester group, an aniline moiety, a hydroxyl group, and a methyl group attached to a benzoate core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-anilino-4-hydroxy-2-methylbenzoate typically involves multiple steps. One common method includes the following steps:
Alkylation: The starting material, 3-hydroxy-2-methylbenzoic acid, is alkylated using ethyl iodide in the presence of a base such as potassium carbonate to form ethyl 3-hydroxy-2-methylbenzoate.
Nitration: The ethyl ester is then nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce a nitro group at the 4-position.
Reduction: The nitro group is reduced to an amino group using a reducing agent such as tin(II) chloride in hydrochloric acid, yielding this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions
Ethyl 3-anilino-4-hydroxy-2-methylbenzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride or hydrogen in the presence of a catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Tin(II) chloride in hydrochloric acid or catalytic hydrogenation.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of ethyl 3-anilino-4-oxo-2-methylbenzoate.
Reduction: Formation of ethyl 3-anilino-4-amino-2-methylbenzoate.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
科学的研究の応用
Ethyl 3-anilino-4-hydroxy-2-methylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of Ethyl 3-anilino-4-hydroxy-2-methylbenzoate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The hydroxyl and aniline groups can form hydrogen bonds and other interactions with biological macromolecules, influencing their activity and function.
類似化合物との比較
Similar Compounds
Ethyl 3-anilino-4-hydroxybenzoate: Lacks the methyl group at the 2-position.
Ethyl 3-anilino-2-methylbenzoate: Lacks the hydroxyl group at the 4-position.
Ethyl 4-hydroxy-2-methylbenzoate: Lacks the aniline group at the 3-position.
Uniqueness
Ethyl 3-anilino-4-hydroxy-2-methylbenzoate is unique due to the combination of functional groups attached to the benzoate core. This unique structure allows for specific interactions and reactivity that are not observed in similar compounds, making it valuable for various applications in research and industry.
特性
CAS番号 |
928312-26-9 |
|---|---|
分子式 |
C16H17NO3 |
分子量 |
271.31 g/mol |
IUPAC名 |
ethyl 3-anilino-4-hydroxy-2-methylbenzoate |
InChI |
InChI=1S/C16H17NO3/c1-3-20-16(19)13-9-10-14(18)15(11(13)2)17-12-7-5-4-6-8-12/h4-10,17-18H,3H2,1-2H3 |
InChIキー |
QIFFIJJYQKGKJJ-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(C(=C(C=C1)O)NC2=CC=CC=C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 4,5-dimethyl-2-({[2-(pyridin-2-ylcarbonyl)hydrazinyl]carbonothioyl}amino)thiophene-3-carboxylate](/img/structure/B14169363.png)
![6-Amino-3,4-dipropyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B14169365.png)
![Ethyl 2-[(2-pyridin-2-ylquinoline-4-carbonyl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B14169369.png)
![5-Ethyl-2-(1H-indol-3-yl)-7-methyl-1,3-diazatricyclo[3.3.1.13,7]decan-6-one](/img/structure/B14169383.png)
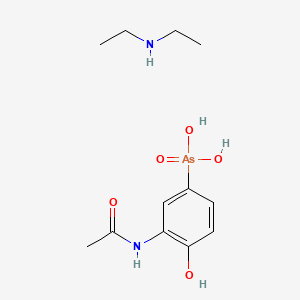
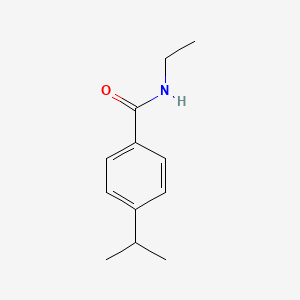

![9-(4-Methoxyphenyl)sulfonyl-1,5-dioxa-9-azaspiro[5.5]undecane](/img/structure/B14169405.png)
![N-{[4-(2-Chlorophenyl)piperidin-4-yl]methyl}acetamide](/img/structure/B14169415.png)

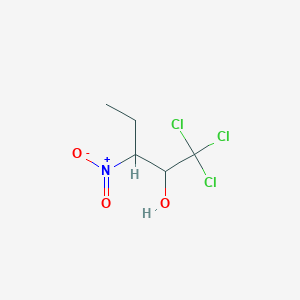
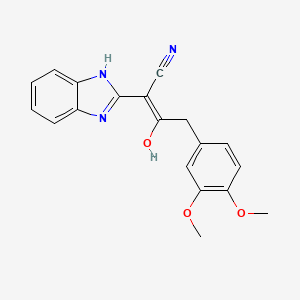
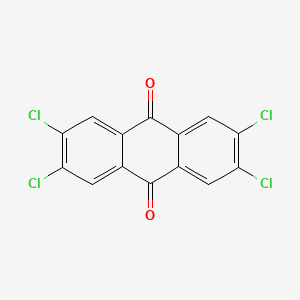
![10-(2,4-Dimethoxyphenyl)-13-ethyl-12-sulfanylidene-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-14-one](/img/structure/B14169449.png)
